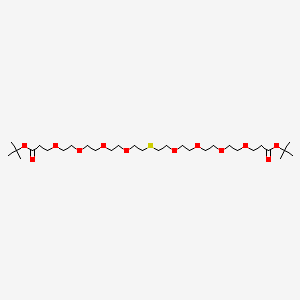
Propargyl-PEG4-S-PEG4-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG4-S-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl ester group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. The t-butyl ester group serves as a better leaving group compared to a hydroxyl group, enhancing the compound’s reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-S-PEG4-t-butyl ester typically involves the reaction of PEG derivatives with propargyl and t-butyl ester groups. The synthetic route includes the following steps:
Activation of PEG Derivatives: PEG derivatives are activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form reactive intermediates.
Coupling with Propargyl and t-butyl Ester Groups: The activated PEG derivatives are then coupled with propargyl and t-butyl ester groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk Activation of PEG Derivatives: Large quantities of PEG derivatives are activated using industrial-grade reagents.
Automated Coupling Reactions: The activated PEG derivatives are subjected to automated coupling reactions with propargyl and t-butyl ester groups.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control tests to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG4-S-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Substitution Reactions: The t-butyl ester group can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Copper(I) catalysts are commonly used in Click Chemistry reactions involving the propargyl group.
EDC and DCC: These reagents are used for activating PEG derivatives during the synthesis of this compound.
Major Products Formed
Triazole Linkages: Formed during Click Chemistry reactions with azide-bearing compounds
Substituted PEG Derivatives: Formed during substitution reactions involving the t-butyl ester group.
Applications De Recherche Scientifique
Propargyl-PEG4-S-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Propargyl-PEG4-S-PEG4-t-butyl ester can be compared with other similar compounds, such as:
Propargyl-PEG4-NHS Ester: Contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group.
Propargyl-PEG4-Maleimide: Contains a propargyl group and a maleimide group.
Propargyl-PEG4-Acid: Contains a propargyl group and a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a propargyl group and a t-butyl ester group, which enhances its reactivity and versatility in various chemical and biological applications .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10S/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)36-26(2,3)4/h1H,6-24H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOCVRYLDFSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














